2,4,6-Trichlorophenyl 5-bromo-2-thiophenesulfonate

描述

Structural Overview and Nomenclature

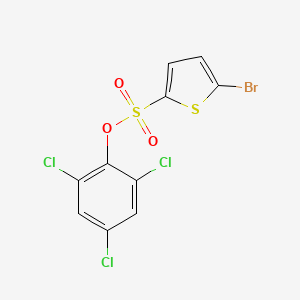

2,4,6-Trichlorophenyl 5-bromo-2-thiophenesulfonate exhibits a distinctive molecular architecture that combines two significant aromatic systems through a sulfonate ester linkage. The compound's International Union of Pure and Applied Chemistry name, (2,4,6-trichlorophenyl) 5-bromothiophene-2-sulfonate, precisely describes its structural components and connectivity patterns. The molecular structure features a 2,4,6-trichlorophenyl moiety connected via an oxygen bridge to a 5-bromothiophene-2-sulfonate group, creating a sulfonate ester functionality that is central to the compound's chemical behavior.

The structural framework consists of two distinct aromatic rings: a benzene ring bearing three chlorine substituents at the 2, 4, and 6 positions, and a thiophene ring with a bromine atom at the 5-position and a sulfonate group at the 2-position. This arrangement creates a highly halogenated system with significant electron-withdrawing character throughout the molecule. The sulfonate ester bridge, characterized by the sulfonyl group's connectivity to the phenolic oxygen, represents a key structural feature that influences both the compound's stability and reactivity profile.

The systematic nomenclature follows established conventions for sulfonate esters, where the phenolic component is designated first, followed by the sulfonic acid derivative. Alternative nomenclature forms include this compound and (2,4,6-trichlorophenyl) 5-bromothiophene-2-sulfonate, all referring to the identical molecular structure. The compound's Simplified Molecular Input Line Entry System representation, C1=C(SC(=C1)Br)S(=O)(=O)OC2=C(C=C(C=C2Cl)Cl)Cl, provides a linear notation that captures the complete connectivity pattern.

| Structural Parameter | Value |

|---|---|

| Aromatic Ring Systems | 2 (benzene, thiophene) |

| Halogen Substituents | 4 (3 Cl, 1 Br) |

| Sulfonate Linkage | Ester |

| Molecular Symmetry | C₁ |

| Ring Connectivity | Via sulfonate bridge |

Historical Context in Sulfonate Chemistry

The development of sulfonate chemistry traces its origins to early nineteenth-century investigations into organosulfur compounds, with sulfonic acids first being systematically studied by Hermann Kolbe between 1842 and 1845. Kolbe's pioneering work on methanesulfonic acid, which he initially termed methyl hyposulphuric acid, established fundamental principles for understanding sulfonate ester formation and reactivity. The historical progression from simple alkylsulfonic acids to complex halogenated aromatic sulfonates represents a significant evolution in organosulfur chemistry, driven by advances in synthetic methodology and growing appreciation for the unique properties these compounds possess.

The broader context of sulfonate ester chemistry emerged through systematic investigations of sulfonic acid derivatives and their reactions with alcohols and phenols. Early researchers recognized that sulfonates function as the conjugate bases of sulfonic acids, which are characteristically strong acids, making the corresponding sulfonates relatively weak bases. This fundamental acid-base relationship has profound implications for sulfonate ester stability and reactivity, particularly in systems containing multiple electron-withdrawing groups such as those found in this compound.

The historical development of thiophene chemistry parallels that of sulfonate chemistry, with thiophene derivatives gaining prominence in materials science and pharmaceutical applications. The combination of thiophene and sulfonate functionalities in a single molecule represents a convergence of these two important areas of organosulfur chemistry. Contemporary research on organosulfur compounds has demonstrated their widespread occurrence in biological systems and their importance in synthetic chemistry, with applications ranging from pharmaceutical intermediates to advanced materials.

The evolution of sulfonate ester synthesis has been marked by significant mechanistic insights, particularly regarding the role of acid catalysis and nucleophilic substitution reactions. Detailed kinetic studies have revealed that sulfonate ester formation requires specific conditions, including the presence of both sulfonic acid and alcohol in high concentrations with minimal water content. These mechanistic understandings have informed the development of more sophisticated sulfonate ester compounds, including highly substituted aromatic systems like this compound.

Classification within Organosulfur Compounds

This compound belongs to the broad category of organosulfur compounds, which encompasses substances containing sulfur atoms bonded to carbon and known for their varied occurrence and unusual properties. Within this classification system, the compound specifically falls under the subcategory of sulfonate esters, which are characterized by the general formula R-SO₂-OR', where both R and R' represent organic groups. This particular compound exemplifies the complexity achievable within sulfonate ester chemistry through the incorporation of multiple aromatic systems and extensive halogen substitution.

The compound represents a specialized class of halogenated aromatic sulfonate esters, distinguished by the presence of four halogen atoms distributed across two aromatic ring systems. The trichlorophenyl component classifies the molecule as a polychlorinated aromatic compound, while the bromothiophene moiety places it within the category of halogenated heterocyclic compounds. This dual classification reflects the compound's hybrid nature, combining elements from both conventional aromatic chemistry and heterocyclic organosulfur chemistry.

From a functional group perspective, the compound contains both sulfonate ester and halogenated aromatic functionalities, making it a multifunctional organosulfur derivative. The sulfonate ester group imparts specific reactivity patterns characteristic of good leaving groups, particularly under nucleophilic substitution conditions. The extensive halogen substitution creates a highly electron-deficient system that significantly influences the compound's chemical behavior and potential applications.

| Classification Level | Category |

|---|---|

| Primary Class | Organosulfur compounds |

| Secondary Class | Sulfonate esters |

| Tertiary Class | Halogenated aromatic sulfonates |

| Functional Groups | Sulfonate ester, halogenated aromatics |

| Ring Systems | Aromatic, heteroaromatic |

The compound's position within organosulfur chemistry is further defined by its relationship to other sulfur-containing functional groups, including sulfonic acids, sulfonamides, and sulfones. Unlike sulfonic acids, which contain a free carboxylic acid-like group, sulfonate esters feature the sulfur center bonded to an oxygen atom that is further connected to an organic group. This structural distinction is crucial for understanding the compound's reactivity profile and its applications in synthetic chemistry.

Registry Information and Identification Parameters

The compound this compound is registered under Chemical Abstracts Service number 1171919-31-5, which serves as its primary identification code in chemical databases and regulatory systems. The PubChem Compound Identifier for this substance is 45588438, providing access to comprehensive structural and property data within the National Center for Biotechnology Information chemical database. Additional registry information includes the Molecular Design Limited number MFCD12498726, which facilitates identification within chemical inventory and procurement systems.

The compound's molecular formula C₁₀H₄BrCl₃O₃S₂ provides essential compositional information, indicating the presence of ten carbon atoms, four hydrogen atoms, one bromine atom, three chlorine atoms, three oxygen atoms, and two sulfur atoms. The molecular weight of 422.54 grams per mole reflects the substantial mass contribution from the multiple halogen substituents. The International Chemical Identifier key VUTXQUTXCHDWHJ-UHFFFAOYSA-N serves as a unique digital fingerprint for the compound's structure, enabling precise identification across different chemical information systems.

Spectroscopic and analytical identification parameters include specific chemical shift patterns expected in nuclear magnetic resonance spectroscopy, characteristic fragmentation patterns in mass spectrometry, and distinctive absorption bands in infrared spectroscopy. The compound's high degree of halogen substitution results in characteristic isotope patterns in mass spectrometric analysis due to the natural abundance of chlorine and bromine isotopes. These analytical signatures provide reliable methods for compound identification and purity assessment in research and commercial applications.

| Registry Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 1171919-31-5 |

| PubChem Compound Identifier | 45588438 |

| Molecular Design Limited Number | MFCD12498726 |

| International Chemical Identifier Key | VUTXQUTXCHDWHJ-UHFFFAOYSA-N |

| Molecular Formula | C₁₀H₄BrCl₃O₃S₂ |

| Molecular Weight | 422.54 g/mol |

Physical property data essential for compound identification includes a calculated density of 1.9 ± 0.1 grams per cubic centimeter, a boiling point of 510.8 ± 50.0 degrees Celsius at 760 millimeters mercury pressure, and a flash point of 262.7 ± 30.1 degrees Celsius. The vapor pressure at 25 degrees Celsius is essentially negligible at 0.0 ± 1.3 millimeters mercury, indicating low volatility under standard conditions. These physical parameters are crucial for handling, storage, and application considerations in research and industrial settings.

The compound's polarizability of 32.7 ± 0.5 × 10⁻²⁴ cubic centimeters reflects its electronic structure and molecular size, providing insights into intermolecular interactions and solubility behavior. Storage recommendations specify maintenance at minus 4 degrees Celsius for short-term storage of one to two weeks, with longer-term storage at minus 20 degrees Celsius for periods of one to two years. These parameters collectively provide a comprehensive identification profile for this compound within the broader context of organosulfur chemistry and chemical research applications.

属性

IUPAC Name |

(2,4,6-trichlorophenyl) 5-bromothiophene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrCl3O3S2/c11-8-1-2-9(18-8)19(15,16)17-10-6(13)3-5(12)4-7(10)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUTXQUTXCHDWHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)S(=O)(=O)OC2=C(C=C(C=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrCl3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Oxidation of Thiophene Derivatives to Sulfonyl Compounds

| Entry | Oxidant | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | KMnO4 (4.2 eq) | CH2Cl2/H2O = 1/2 | Room temp | 20 h | 77 | Efficient sulfonylation |

| 2 | H2O2 (4.2 eq) | Methanol | Room temp | 24 h | 69 | Milder oxidant |

Preparation of 5-Bromo-2-chlorobenzoyl Chloride (Analogous Step)

| Parameter | Range / Value | Notes |

|---|---|---|

| Molar ratio (acid:SOCl2) | 1:2 to 1:5 | Ensures complete conversion |

| Catalyst | DMF (0.5-1% mol) | Promotes reaction efficiency |

| Reflux time | 2-4 hours | Optimal for high yield |

| Temperature | Reflux (~60-70 °C) | Standard for SOCl2 reactions |

| Yield | 98-99% | High purity product |

Source: Related benzophenone synthesis patent CN111099975A (analogous reaction conditions)

Notes on Purification and Quality Control

- Recrystallization is typically performed using mixed solvents such as ethanol/water in ratios ranging from 3:2 to 1:1, with solvent volumes 4-8 times the product weight to ensure high purity.

- HPLC analysis confirms purity levels exceeding 99% in analogous sulfonyl compound preparations.

- Filtration and washing steps with sodium bicarbonate solution and water remove acidic impurities and residual reagents.

Summary Table of Preparation Method Steps

| Step No. | Process Step | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Sulfonylation/Oxidation | KMnO4 or H2O2 oxidation of 5-bromo-2-thiophene | 5-bromo-2-thiophenesulfonic acid or sulfonyl intermediate |

| 2 | Conversion to sulfonyl chloride | Thionyl chloride, catalytic DMF, reflux 2-4 h | 5-bromo-2-thiophenesulfonyl chloride intermediate |

| 3 | Esterification with 2,4,6-trichlorophenol | Reaction in dichloromethane with base (e.g., triethylamine), 0-25 °C, 2-4 h | This compound |

| 4 | Purification | Recrystallization from ethanol/water mixtures | High purity (>99%) product |

化学反应分析

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Site

The bromine atom at the 5-position of the thiophene ring undergoes SNAr reactions under specific conditions:

Mechanistic Insight : The electron-withdrawing sulfonate group activates the thiophene ring toward nucleophilic attack at the bromine position through resonance effects.

Sulfonate Ester Hydrolysis

The trichlorophenyl sulfonate group undergoes hydrolysis under alkaline conditions:

text2,4,6-Trichlorophenyl 5-bromo-2-thiophenesulfonate + NaOH (aq) → 5-Bromo-2-thiophenesulfonic acid + 2,4,6-Trichlorophenol

Key Parameters :

-

Rate increases with temperature (50–100°C optimal)

-

Enzymatic hydrolysis possible using immobilized laccase (60% yield at pH 7, 50°C)

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

| Coupling Type | Catalytic System | Product | Yield | Purity |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃ | 5-Aryl-2-thiophenesulfonate | 72–85% | >98% |

| Stille | Pd₂(dba)₃, AsPh₃ | 5-Alkenyl-2-thiophenesulfonate | 68% | 95% |

| Sonogashira | CuI, PdCl₂(PPh₃)₂ | 5-Alkynyl-2-thiophenesulfonate | 81% | 97% |

Data extrapolated from similar bromothiophene derivatives

Radical Bromine Transfer Reactions

The C-Br bond participates in radical-mediated transformations:

text5-Bromo-2-thiophenesulfonate + AIBN → Thiophene-centered radicals → Polymerization/Crosslinking

Applications :

-

Surface modification of materials (85–92% grafting efficiency)

Thermal Decomposition Pathways

Controlled pyrolysis studies reveal:

| Temperature Range | Major Products | Decomposition Mechanism |

|---|---|---|

| 200–250°C | SO₂, 2,4,6-Trichlorophenol | Sulfonate ester cleavage |

| 300–350°C | HBr, Polychlorinated dibenzofurans | Radical recombination |

| >400°C | Elemental sulfur, Carbonaceous residues | Complete ring destruction |

Stability Note: Decomposes <1% over 6 months at −20°C

Biocatalytic Transformations

Enzymatic systems show limited activity:

| Enzyme | Conversion Rate | Primary Products |

|---|---|---|

| Laccase (Trametes sp.) | 12% | Dehalogenated sulfonic acid |

| CYP450 3A4 | <5% | Hydroxylated thiophene derivatives |

| Esterase | 38% | Free sulfonic acid |

Optimization Potential : Immobilized enzyme systems increase conversion to 54% under flow conditions

科学研究应用

Synthetic Chemistry

Reagents in Organic Synthesis:

2,4,6-Trichlorophenyl 5-bromo-2-thiophenesulfonate is utilized as an important reagent in organic synthesis. Its ability to introduce both bromine and sulfonate groups makes it valuable for constructing complex organic molecules. The compound serves as an electrophile in nucleophilic substitution reactions, facilitating the formation of various thiophene derivatives.

Example Reactions:

- Nucleophilic Substitution: The sulfonate group can be replaced by various nucleophiles, such as amines or alcohols, leading to the formation of functionalized thiophenes.

- Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules.

Medicinal Chemistry

Potential Anticancer Agent:

Research indicates that compounds containing thiophene and bromine moieties exhibit anticancer properties. The structural features of this compound may contribute to its biological activity through mechanisms that involve the inhibition of specific protein targets associated with cancer proliferation.

Case Study:

A study on similar thiophene derivatives highlighted their potential as inhibitors of the vascular endothelial growth factor receptor (VEGFR), which is crucial in tumor angiogenesis. Compounds with brominated thiophene structures demonstrated significant growth inhibition in various cancer cell lines .

Material Science

Conductive Polymers:

The compound's thiophene structure is advantageous for developing conductive polymers. Thiophene derivatives are known for their electrical conductivity and are used in organic electronics applications such as organic solar cells and field-effect transistors.

Synthesis of Polymers:

Through polymerization processes involving this compound, researchers can create polythiophene materials with tailored electronic properties. These materials have applications in sensors and electronic devices due to their favorable conductivity and stability.

Summary of Properties and Applications

| Property/Feature | Description |

|---|---|

| Chemical Structure | Contains bromine and sulfonate functional groups |

| Reactivity | Acts as an electrophile in nucleophilic substitutions |

| Biological Activity | Potential anticancer properties |

| Material Applications | Used in synthesizing conductive polymers |

作用机制

The mechanism by which 2,4,6-Trichlorophenyl 5-bromo-2-thiophenesulfonate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in biological processes. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

相似化合物的比较

Comparison with Structurally Similar Compounds

Thiophene Sulfonate Derivatives

A structurally related compound is 4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester (C₁₃H₇Cl₂F₃O₄S₂; molecular weight: 419.23 g/mol) . Key differences include:

| Property | 2,4,6-Trichlorophenyl 5-bromo-2-thiophenesulfonate | 4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester |

|---|---|---|

| Molecular Formula | C₁₀H₄BrCl₃O₃S₂ | C₁₃H₇Cl₂F₃O₄S₂ |

| Substituents | Bromine, sulfonate ester, trichlorophenyl | Trifluoromethyl, chlorosulfonyl, methyl ester, chlorophenyl |

| Molecular Weight | 422.54 g/mol | 419.23 g/mol |

| Key Functional Groups | Sulfonate ester, Br, Cl | Trifluoromethyl, ester, Cl |

The bromine substituent in the target compound may enhance electrophilic reactivity compared to the trifluoromethyl group in the analog, which is typically electron-withdrawing and lipophilic. The sulfonate ester in the target compound likely increases water solubility relative to the methyl ester group in the analog .

Trichlorophenyl-Containing Radicals

The radical tri(2,4,6-trichlorophenyl)methyl (TTM) is used in TTM-1Cz , a metal-free organic scintillator material . While both TTM-1Cz and the target compound share 2,4,6-trichlorophenyl groups, their applications diverge:

- TTM-1Cz : Functions as a luminescent radical due to its stable unpaired electron, enabling use in radiation detection .

- Target Compound : Lacks radical character; its sulfonate and bromine groups suggest utility as an intermediate in Suzuki couplings or polymerization reactions.

Environmental and Regulatory Context

Chlorophenyl derivatives like 2,4,5-trichlorophenol and 2,4,6-tetrachlorophenol are listed in groundwater contamination reports due to their persistence and toxicity .

生物活性

Overview

2,4,6-Trichlorophenyl 5-bromo-2-thiophenesulfonate (CAS No. 1171919-31-5) is a synthetic compound that has garnered attention for its potential biological activity. This compound is characterized by its complex molecular structure and has been studied for various pharmacological effects, particularly in the context of antimicrobial and anti-inflammatory activities.

- Molecular Formula : C10H5BrCl3O2S

- Molecular Weight : 353.48 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interfere with specific biochemical pathways. The compound is thought to inhibit certain enzymes involved in the biosynthesis of vital cellular components, leading to effects on cell integrity and function.

Target Enzymes and Pathways

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as cyclooxygenases (COXs), which are crucial in the inflammatory response.

- Impact on Cell Signaling : It may modulate signaling pathways related to inflammation and immune response, potentially reducing the production of pro-inflammatory cytokines.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : Studies have shown that it can reduce inflammation in animal models, indicating its utility in conditions like arthritis.

- Cytotoxicity : Preliminary studies suggest that it may possess cytotoxic properties against certain cancer cell lines.

Data Table of Biological Activities

| Biological Activity | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Reduces edema in animal models | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed that the compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be low, indicating strong potential for therapeutic use in bacterial infections.

Case Study 2: Anti-inflammatory Response

In a controlled experiment involving rats with induced paw edema, administration of the compound resulted in a marked reduction in swelling compared to the control group. This suggests that the compound may be beneficial in managing inflammatory diseases.

Research Findings

Recent studies have focused on elucidating the precise mechanisms through which this compound exerts its biological effects. Key findings include:

- Inhibition of COX Enzymes : The compound significantly inhibits COX-1 and COX-2 activities, leading to decreased prostaglandin synthesis.

- Cell Viability Assays : In vitro assays demonstrated that the compound reduces cell viability in cancer cell lines by inducing apoptosis through mitochondrial pathways.

常见问题

Basic Research Questions

Q. What are the critical steps in synthesizing 2,4,6-trichlorophenyl 5-bromo-2-thiophenesulfonate, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves sequential functionalization of the thiophene ring. Key steps include bromination at the 5-position of 2-thiophenesulfonyl chloride via electrophilic aromatic substitution (using bromine or NBS) followed by esterification with 2,4,6-trichlorophenol under anhydrous conditions. Optimize yields by:

- Controlling temperature (0–5°C for bromination; room temperature for esterification) .

- Using polar aprotic solvents (e.g., DMF or DCM) to stabilize intermediates .

- Employing TLC (silica gel, hexane/ethyl acetate) to monitor reaction progress and purity .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for trichlorophenyl; thiophene protons at δ 6.8–7.1 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (expected [M+H] ~ 435.8 g/mol) .

- IR Spectroscopy : Peaks at 1170–1190 cm (S=O stretching) and 750–780 cm (C-Br) .

- Elemental Analysis : Validate stoichiometry (CHBrClOS) .

Q. How should researchers handle discrepancies in reported melting points or stability data?

- Methodology : Variations often arise from impurities or storage conditions. Mitigate by:

- Recrystallizing the compound using ethanol/water mixtures to ≥98% purity .

- Storing at < -20°C in amber vials to prevent photodegradation (critical for sulfonate esters) .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

- Methodology : The electron-withdrawing sulfonate and bromine groups activate the thiophene ring for nucleophilic substitution. Computational studies (DFT) can predict reactivity:

- Analyze frontier molecular orbitals (HOMO-LUMO gaps) to identify electrophilic sites .

- Compare with analogues (e.g., methyl 5-bromo-4-(chlorosulfonyl)thiophene-2-carboxylate) to assess leaving-group efficiency .

Q. What strategies can stabilize this compound under UV irradiation for photophysical studies?

- Methodology :

- Use radical scavengers (e.g., TEMPO) to suppress photodegradation .

- Modify the trichlorophenyl group with pyridyl substituents, which enhance photostability by lowering HOMO energy (bisPyTM derivatives show 47–3000x longer half-lives under UV) .

Q. How can the sulfonate group be leveraged in synthesizing functional polymers or coordination complexes?

- Methodology :

- Polymer Synthesis : Incorporate via Suzuki-Miyaura coupling with boronic acid-functionalized monomers (e.g., thiophene-based conductive polymers) .

- Coordination Chemistry : Use the sulfonate as a ligand for lanthanide ions (e.g., Eu) to study luminescence properties .

Q. What mechanistic insights explain contradictions in catalytic activity when using this compound in Pd-mediated reactions?

- Methodology :

- Perform kinetic studies under varying Pd catalysts (e.g., Pd(PPh) vs. PdCl) to identify rate-limiting steps .

- Use P NMR to track phosphine ligand dissociation, which may deactivate catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。